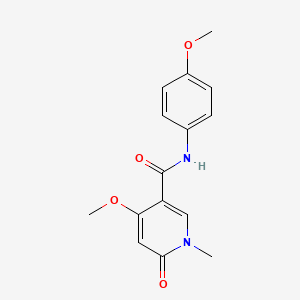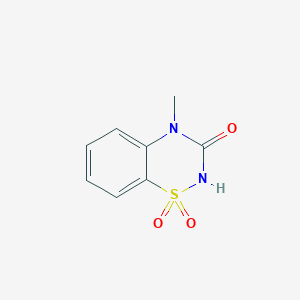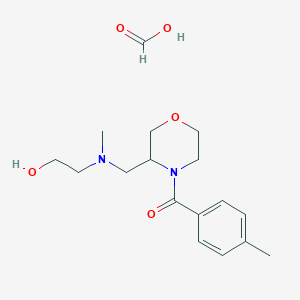
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate, also known as HMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate can promote the expression of genes that are involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has been shown to exhibit anti-inflammatory and anti-viral properties. (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has also been shown to inhibit the replication of the hepatitis B virus (HBV) and the herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate is its ability to selectively inhibit HDAC activity, making it a promising candidate for the development of anti-cancer drugs. However, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has some limitations for lab experiments, including its low solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate. One potential direction is the development of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate with other anti-cancer agents. Additionally, the potential use of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate as a therapeutic agent for the treatment of inflammatory and viral diseases warrants further investigation.
Conclusion:
In conclusion, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate is a promising chemical compound that has potential applications in drug development. Its ability to selectively inhibit HDAC activity makes it a promising candidate for the development of anti-cancer drugs. Further research is needed to fully understand the potential applications of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate and to overcome its limitations for lab experiments.
Synthesemethoden
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate can be synthesized using a multi-step process that involves the reaction of p-tolylmethylamine with 3-chloro-1-(chloromethyl)propan-2-ol, followed by the reaction of the resulting product with morpholine and formaldehyde. The final step involves the reaction of the resulting product with formic acid to obtain (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.CH2O2/c1-13-3-5-14(6-4-13)16(20)18-8-10-21-12-15(18)11-17(2)7-9-19;2-1-3/h3-6,15,19H,7-12H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFONMKIZWDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCOCC2CN(C)CCO.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
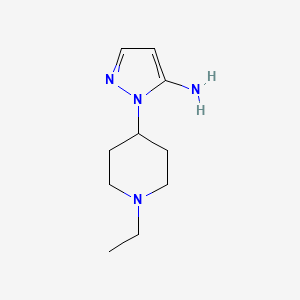
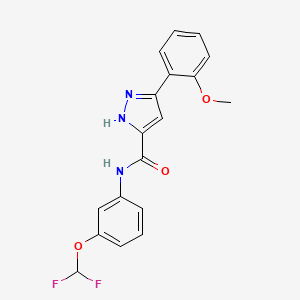
![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)

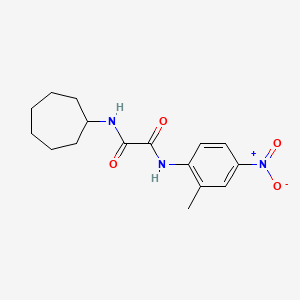
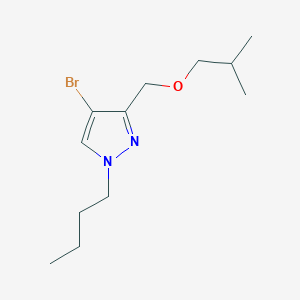

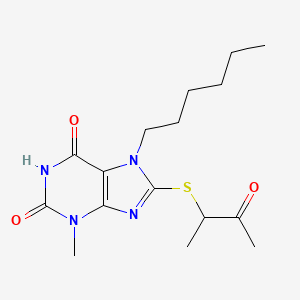
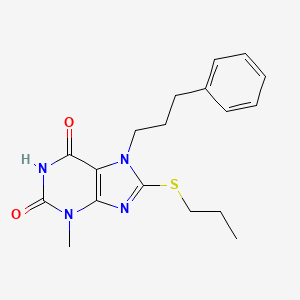
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)

